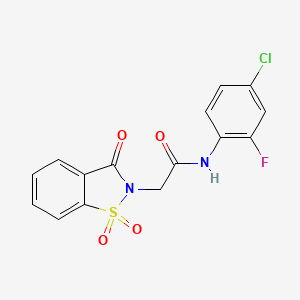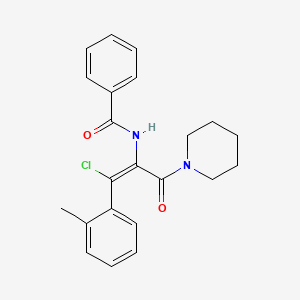
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has an average mass of 254.080 Da and a monoisotopic mass of 252.973831 Da . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the 6th position of an indole ring, a methyl group attached to the 4th position, and a carboxylate group attached to the 2nd position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C10H8BrNO2, and it has a SMILES string representation of COC(C1=C2C=CNC2=CC(Br)=C1)=O .Scientific Research Applications
Chemical Reactions and Synthesis Processes
Reaction with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate undergoes conversion into tetrahydro, dihydro, and dehydro esters when treated with N-bromosuccinimide. This demonstrates the compound's reactivity towards bromination and its potential in synthesizing diverse indole derivatives (Irikawa et al., 1989).
Synthesis of Brominated Tryptophan Alkaloids : Investigation into Thorectandra and Smenospongia sponges led to the identification of brominated tryptophan derivatives, highlighting the natural occurrence and biological relevance of brominated indole compounds. This research suggests the ecological and biochemical significance of such compounds (Segraves & Crews, 2005).
Regioselective Dibromination : Methyl indole-3-carboxylate's treatment with bromine leads to regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate. This process showcases the synthetic utility of brominated indole derivatives in organic chemistry, providing a pathway to synthesize complex molecules (Parsons et al., 2011).
Conformationally Constrained Tryptophan Derivatives : Synthesis of novel 3,4-fused tryptophan analogues, which are designed for peptide/peptoid conformation elucidation studies. This indicates the role of methyl 6-bromo-4-methyl-1H-indole-2-carboxylate in the synthesis of bioactive molecules and its contribution to understanding peptide structure and function (Horwell et al., 1994).
Potential Applications
Identification of Impurities : Demonstrated by the isolation and identification of a major impurity in a bulk drug candidate, showcasing the compound's significance in pharmaceutical quality control and the development of analytical methodologies (Li et al., 2007).
Synthetic Building Blocks : Utilized in the synthesis of diverse indole derivatives, indicating its versatility as a building block in organic synthesis and its potential applications in designing novel compounds for various scientific and industrial purposes (Akbari & Faryabi, 2023).
Safety and Hazards
Future Directions
The future directions for “Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate” could involve further exploration of its potential uses in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Additionally, the development of novel synthesis methods for indole derivatives, including this compound, is an area of ongoing research .
Mechanism of Action
- The primary target of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is likely a specific receptor or enzyme within the cell. Unfortunately, specific information about the exact target remains limited in the available literature .
Target of Action
Keep in mind that this information is based on existing literature, and ongoing studies may reveal more insights in the future . 🌱🔬
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The specific interactions of this compound with enzymes and proteins are crucial for understanding its role in biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral activity by inhibiting viral replication and modulating immune responses . Additionally, these compounds can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exerting antiviral effects . Understanding the binding interactions and molecular mechanisms of this compound is essential for elucidating its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and potency in biochemical assays . Additionally, the long-term effects of this compound on cellular function need to be carefully evaluated in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It is important to determine the threshold effects and any toxic or adverse effects at high doses. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxicity . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence metabolic pathways by modulating the activity of key enzymes . The specific metabolic pathways and interactions of this compound need to be further investigated to fully understand its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound needs to be investigated to understand its role in cellular processes.
Properties
IUPAC Name |
methyl 6-bromo-4-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIBAOMPXPDFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)
![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2638878.png)
![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638882.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2638889.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)
![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)

